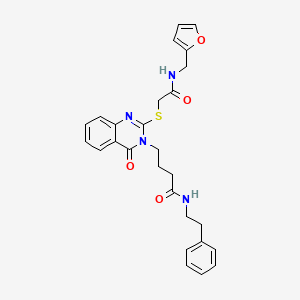

![molecular formula C15H17N3O5 B2808015 methyl 5-((2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)amino)-5-oxopentanoate CAS No. 2034523-10-7](/img/structure/B2808015.png)

methyl 5-((2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)amino)-5-oxopentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 5-((2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)amino)-5-oxopentanoate” is a complex organic compound . It is related to the class of compounds known as 1H-pyrazolo[3,4-b]pyridine derivatives .

Synthesis Analysis

The synthesis of related compounds, such as 1H-pyrazolo[3,4-b]pyridine derivatives, has been reported in the literature . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Scientific Research Applications

Analgesic Activity

The compound has potential analgesic activity. It was found that derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, which is structurally similar to the compound , showed promising results in the “hot plate” test and the “writhing” test .

Sedative Properties

The compound may also have sedative properties. In animal studies, it was found that similar compounds inhibited locomotor activity in mice to a statistically significant extent .

Antimicrobial Activity

Pyrrolopyrazine derivatives, which share a similar structure with the compound, have shown antimicrobial activity . This suggests that the compound could potentially be used in the development of new antimicrobial agents.

Anti-inflammatory Activity

Pyrrolopyrazine derivatives have also demonstrated anti-inflammatory activity . This indicates that the compound could potentially be used in the treatment of inflammatory conditions.

Antiviral Activity

The compound could potentially have antiviral properties. This is suggested by the fact that pyrrolopyrazine derivatives have shown antiviral activity .

Antifungal Activity

The compound could potentially be used in the development of antifungal agents, as pyrrolopyrazine derivatives have demonstrated antifungal activity .

Antioxidant Activity

Pyrrolopyrazine derivatives have shown antioxidant activity . This suggests that the compound could potentially be used as an antioxidant.

Kinase Inhibitory Activity

The compound could potentially be used in the development of kinase inhibitors, as pyrrolopyrazine derivatives have shown activity on kinase inhibition .

Mechanism of Action

Target of Action

Similar compounds have been shown to have potential analgesic and sedative activity , suggesting that they may interact with receptors or enzymes involved in pain perception and regulation of sleep.

Mode of Action

Based on its structural similarity to other compounds with analgesic and sedative properties , it may interact with its targets to modulate their activity, leading to changes in cellular signaling pathways that result in pain relief and sedation.

Biochemical Pathways

Given its potential analgesic and sedative effects , it may influence pathways related to pain perception and sleep regulation.

Result of Action

Based on its potential analgesic and sedative properties , it may reduce pain perception and promote sleep at the cellular level.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .

properties

IUPAC Name |

methyl 5-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethylamino]-5-oxopentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5/c1-23-12(20)6-2-5-11(19)16-8-9-18-14(21)10-4-3-7-17-13(10)15(18)22/h3-4,7H,2,5-6,8-9H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIOOCPEQUKQJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(=O)NCCN1C(=O)C2=C(C1=O)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dimethyl-6-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2807935.png)

![Methyl 6-benzyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2807937.png)

![3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid](/img/structure/B2807947.png)

![3-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2807949.png)

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2807951.png)